molecular formula C8H11Cl2N3 B2414800 Imidazo[1,2-a]pyridin-8-ylmethanamine dihydrochloride CAS No. 2378501-84-7

Imidazo[1,2-a]pyridin-8-ylmethanamine dihydrochloride

Cat. No.: B2414800
CAS No.: 2378501-84-7
M. Wt: 220.1
InChI Key: YDQJWBMMEQQYSC-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-8-ylmethanamine dihydrochloride is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of infectious diseases such as tuberculosis .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridin-8-ylmethanamine dihydrochloride is a heterocyclic compound

Mode of Action

It’s known that imidazo[1,2-a]pyridines can be functionalized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These reactions could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

Imidazo[1,2-a]pyridines are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are often used in the construction of various derivatives, which may affect different biochemical pathways.

Result of Action

Some related compounds have shown inhibitory activity against various tumor cell lines , but it’s unclear if this specific compound has similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridin-8-ylmethanamine dihydrochloride typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes radical reactions facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These methods allow for the efficient construction of imidazo[1,2-a]pyridine derivatives.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyridin-8-ylmethanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Imidazo[1,2-a]pyridin-8-ylmethanamine dihydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[1,2-a]pyridin-8-ylmethanamine dihydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

imidazo[1,2-a]pyridin-8-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.2ClH/c9-6-7-2-1-4-11-5-3-10-8(7)11;;/h1-5H,6,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQJWBMMEQQYSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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